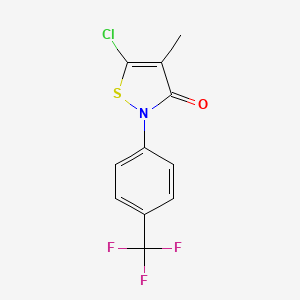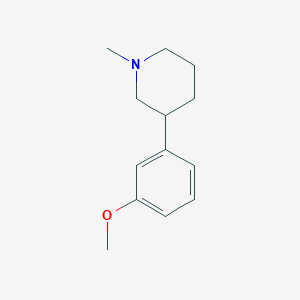![molecular formula C11H11NO3S B13028911 Ethyl5-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13028911.png)
Ethyl5-methoxybenzo[d]thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl5-methoxybenzo[d]thiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl5-methoxybenzo[d]thiazole-2-carboxylate typically involves the reaction of 5-methoxy-2-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl5-methoxybenzo[d]thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl5-methoxybenzo[d]thiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Ethyl5-methoxybenzo[d]thiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in inflammatory processes, leading to its anti-inflammatory effects. It can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzothiazole-2-carboxylate
- 2,4-Disubstituted thiazoles
- Benzothiazole derivatives
Uniqueness
Ethyl5-methoxybenzo[d]thiazole-2-carboxylate is unique due to the presence of the methoxy group at the 5-position of the benzothiazole ring. This substitution can significantly influence its biological activity and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H11NO3S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl 5-methoxy-1,3-benzothiazole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(13)10-12-8-6-7(14-2)4-5-9(8)16-10/h4-6H,3H2,1-2H3 |
InChI Key |
XEOQBACRDKXYQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Thiabicyclo[3.1.0]hexane-6-carboxylicacid2,2-dioxide](/img/structure/B13028869.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrobromide](/img/structure/B13028876.png)
![2,2-Dimethyl-7-morpholino-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B13028880.png)
![Methyl 5'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-pyrrolidine]-6-carboxylate](/img/structure/B13028881.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13028893.png)

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13028901.png)
![Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13028912.png)
